molecular formula C15H22N2O2S B14221121 Benzamide, N-[6-[(mercaptoacetyl)amino]hexyl]- CAS No. 827036-73-7

Benzamide, N-[6-[(mercaptoacetyl)amino]hexyl]-

Cat. No.: B14221121
CAS No.: 827036-73-7
M. Wt: 294.4 g/mol
InChI Key: ZCUKMPUQHVGDFJ-UHFFFAOYSA-N
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Description

Benzamide, N-[6-[(mercaptoacetyl)amino]hexyl]- is an organic compound with a complex structure that includes a benzamide core and a mercaptoacetyl group attached to a hexyl chain. This compound is part of a broader class of benzamides, which are known for their diverse applications in various fields, including medicine, biology, and chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[6-[(mercaptoacetyl)amino]hexyl]- typically involves the reaction of benzamide derivatives with mercaptoacetyl chloride and hexylamine. The process generally includes the following steps:

    Formation of Mercaptoacetyl Chloride: This is achieved by reacting thioacetic acid with phosphorus trichloride.

    Reaction with Hexylamine: The mercaptoacetyl chloride is then reacted with hexylamine to form the intermediate N-(6-mercaptoacetyl)hexylamine.

    Coupling with Benzamide: Finally, the intermediate is coupled with benzamide under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[6-[(mercaptoacetyl)amino]hexyl]- undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The carbonyl group in the benzamide core can be reduced to form amines.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Disulfides and sulfoxides.

    Reduction: Amines and alcohols.

    Substitution: Halogenated benzamides.

Scientific Research Applications

Benzamide, N-[6-[(mercaptoacetyl)amino]hexyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Acts as a probe for studying enzyme activities and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzamide, N-[6-[(mercaptoacetyl)amino]hexyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The mercapto group can form covalent bonds with thiol groups in proteins, modulating their activity. Additionally, the benzamide core can interact with various receptors, influencing cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The simplest form of benzamide, lacking the mercaptoacetyl and hexyl groups.

    N-(2-Mercaptoacetyl)benzamide: Similar structure but with a shorter chain.

    N-(6-Aminohexyl)benzamide: Lacks the mercaptoacetyl group.

Uniqueness

Benzamide, N-[6-[(mercaptoacetyl)amino]hexyl]- is unique due to its combination of a benzamide core with a mercaptoacetyl group and a hexyl chain. This structure imparts specific chemical properties and biological activities that are not observed in simpler benzamide derivatives.

Properties

CAS No.

827036-73-7

Molecular Formula

C15H22N2O2S

Molecular Weight

294.4 g/mol

IUPAC Name

N-[6-[(2-sulfanylacetyl)amino]hexyl]benzamide

InChI

InChI=1S/C15H22N2O2S/c18-14(12-20)16-10-6-1-2-7-11-17-15(19)13-8-4-3-5-9-13/h3-5,8-9,20H,1-2,6-7,10-12H2,(H,16,18)(H,17,19)

InChI Key

ZCUKMPUQHVGDFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCCCCCNC(=O)CS

Origin of Product

United States

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